4-amino-N,N'-bis(3-methoxybenzyl)-1,2-thiazole-3,5-dicarboxamide
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Overview
Description
4-AMINO-N3,N5-BIS[(3-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-N3,N5-BIS[(3-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-methoxybenzylamine with thiazole-3,5-dicarboxylic acid under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as methanol or ethanol, and catalysts like palladium or platinum to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-AMINO-N3,N5-BIS[(3-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionstypically in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Various nucleophiles such as halides, amines, or alcohols; conditionsoften require catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
4-AMINO-N3,N5-BIS[(3-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of 4-AMINO-N3,N5-BIS[(3-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its interaction with microbial cell membranes can disrupt their integrity, resulting in antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylamine: A simpler compound with similar functional groups but lacking the thiazole ring.
N,N’-Bis(3-methoxybenzyl)urea: Contains similar methoxyphenyl groups but has a different core structure.
Thiazole-3,5-dicarboxylic acid: The core structure of the compound without the amino and methoxyphenyl groups.
Uniqueness
4-AMINO-N3,N5-BIS[(3-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE is unique due to its combination of functional groups and the thiazole ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H22N4O4S |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
4-amino-3-N,5-N-bis[(3-methoxyphenyl)methyl]-1,2-thiazole-3,5-dicarboxamide |
InChI |
InChI=1S/C21H22N4O4S/c1-28-15-7-3-5-13(9-15)11-23-20(26)18-17(22)19(30-25-18)21(27)24-12-14-6-4-8-16(10-14)29-2/h3-10H,11-12,22H2,1-2H3,(H,23,26)(H,24,27) |
InChI Key |
FLYPRTIKGORIAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=C(C(=NS2)C(=O)NCC3=CC(=CC=C3)OC)N |
Origin of Product |
United States |
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